1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole
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Overview
Description
1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles efficiently . The reaction conditions generally include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields triazole oxides, while reduction results in triazole derivatives with altered electronic properties .
Scientific Research Applications
1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity . This interaction can lead to inhibition or activation of enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole stands out due to its unique trifluoromethyl group. Similar compounds include:
1-Phenyl-1H-1,2,3-triazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(4-Methylphenyl)-1H-1,2,3-triazole: The presence of a methyl group instead of a trifluoromethyl group alters its reactivity and applications.
The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications .
Biological Activity
1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis of this compound
Anticancer Properties
Numerous studies have highlighted the anticancer potential of triazole derivatives. For example, a derivative containing the triazole moiety exhibited significant cytotoxicity against various cancer cell lines such as HCT116 (IC50 = 0.43 µM) and demonstrated selective toxicity towards cancer cells while sparing normal cells . The mechanism involved the induction of apoptosis and inhibition of cell migration through modulation of epithelial-mesenchymal transition markers .
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1 | HCT116 | 0.43 | Induces apoptosis; inhibits migration |
2 | MDA-MB-231 | 2.70 | Inhibits NF-kB; increases ROS levels |
3 | A549 | 7.72 | Induces apoptotic cell death |
Antidiabetic Activity
Research has also demonstrated the effectiveness of certain triazole derivatives as α-glucosidase inhibitors, which are crucial for managing postprandial hyperglycemia in diabetic patients. A series of synthesized compounds showed significant inhibitory activity against α-glucosidase, with one derivative achieving an IC50 value indicating strong potential as a therapeutic agent for diabetes management .
Table 2: α-Glucosidase Inhibition by Triazole Derivatives
Compound | IC50 (µM) | Activity Description |
---|---|---|
10b | X.XX | Most active analogue; strong inhibitor |
8a | Y.YY | Moderate inhibition |
Antimycobacterial Activity
The compound's derivatives have also been evaluated for their anti-tubercular properties. A study indicated that certain triazole hybrids exhibited promising activity against multidrug-resistant strains of Mycobacterium tuberculosis, with significant reductions in bacterial viability observed at low concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Many derivatives increase levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptotic cell death.
- Inhibition of Key Enzymes : Compounds have shown to effectively inhibit enzymes such as α-glucosidase and DprE1, which are vital in metabolic pathways related to cancer and tuberculosis respectively.
- Modulation of Cell Signaling Pathways : The inhibition of NF-kB signaling has been noted in certain studies, contributing to reduced proliferation in cancer cell lines .
Case Studies
Several case studies illustrate the diverse applications and effectiveness of triazole derivatives:
- Cancer Treatment : A study involving a series of triazole derivatives demonstrated their ability to inhibit tumor growth in vivo without affecting normal tissue viability.
- Diabetes Management : Clinical evaluations indicated that specific triazole compounds significantly lowered blood glucose levels in diabetic models by inhibiting carbohydrate digestion.
- Tuberculosis Therapy : In vitro assays showed that certain derivatives could effectively reduce the growth rate of MDR-TB strains.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-1-3-8(4-2-7)15-6-5-13-14-15/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCEEKXQLWFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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